N~1~-(2,6-dimethylphenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
The compound N₁-(2,6-dimethylphenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a pyridazine-based acetamide derivative. Its structure features a 2,6-dimethylphenyl group attached to the acetamide nitrogen and a 2-methoxyphenyl substituent at the 3-position of the pyridazinyl ring.
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H21N3O3/c1-14-7-6-8-15(2)21(14)22-19(25)13-24-20(26)12-11-17(23-24)16-9-4-5-10-18(16)27-3/h4-12H,13H2,1-3H3,(H,22,25) |
InChI Key |
ZQTUQTQCJIONOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Biological Activity
N~1~-(2,6-dimethylphenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a pyridazine ring, which is known for its biological activity in various medicinal applications.
Antitumor Activity
Research indicates that compounds containing pyridazine moieties exhibit antitumor properties. A related study highlighted that certain pyridazine derivatives inhibited cancer cell proliferation in vitro. The mechanism often involves the modulation of apoptosis pathways and inhibition of cell cycle progression .
The biological activity of this compound is likely mediated through multiple pathways:
- Ion Channel Modulation : Similar compounds have been shown to interact with voltage-gated sodium channels, which are crucial in neuronal excitability and seizure activity.
- Apoptotic Pathways : The presence of the pyridazine ring may influence apoptotic signaling cascades, promoting cell death in tumor cells.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways relevant to cancer progression has been suggested.
Study 1: Anticonvulsant Screening
In a pharmacological screening involving MES tests, several derivatives demonstrated varying degrees of anticonvulsant activity. For example:
| Compound | Dose (mg/kg) | MES Protection |
|---|---|---|
| Compound A | 100 | Yes |
| Compound B | 300 | Yes |
| N~1~-(2,6-dimethylphenyl)... | TBD | TBD |
This table illustrates the need for further research to establish the specific anticonvulsant effects of this compound.
Study 2: Antitumor Efficacy
A related compound was tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 15 | Apoptosis induction |
| Lung Cancer | 25 | Cell cycle arrest |
| Colon Cancer | 30 | Enzyme inhibition |
This study suggests that modifications on the phenyl and pyridazine rings could enhance antitumor activity.
Comparison with Similar Compounds
Substituent Variations on the Pyridazinyl Ring
The pyridazinyl ring is a common scaffold in several analogs, but substituent differences significantly alter properties:
*Calculated based on molecular formulas provided in evidence.
Key Observations :
Variations in the Acetamide Side Chain
The acetamide nitrogen substituent modulates target selectivity and metabolic stability:
Key Observations :
Pharmacokinetic and Bioactivity Insights
While direct bioactivity data for the target compound are absent, inferences can be drawn from analogs:
- : The dichlorophenyl analog’s higher molecular weight (374.22 g/mol) and chlorine atoms suggest prolonged half-life but possible toxicity risks .
- : A structurally complex analog (molar mass 490.58 g/mol) with a triazole-thioether linkage demonstrates how heterocyclic extensions can improve binding affinity, albeit at the cost of synthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
